2-(Aminomethyl)pyridin-3-amine hydrochloride
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Overview
Description
2-(Aminomethyl)pyridin-3-amine hydrochloride is an organic compound with the molecular formula C6H10ClN3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 2-cyanopyridine with hydrogen in the presence of a catalyst. This process results in the formation of 2-(Aminomethyl)pyridine, which is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale hydrogenation processes using specialized reactors and catalysts to ensure high yield and purity. The final product is then crystallized and purified to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Various amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or activation .
Comparison with Similar Compounds
2-Aminopyridine: Another pyridine derivative with similar chemical properties but different applications.
2-Picolylamine: A related compound used as a ligand in coordination chemistry.
Uniqueness: 2-(Aminomethyl)pyridin-3-amine hydrochloride is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property makes it particularly valuable in the fields of catalysis and material science .
Properties
Molecular Formula |
C6H10ClN3 |
---|---|
Molecular Weight |
159.62 g/mol |
IUPAC Name |
2-(aminomethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4,7-8H2;1H |
InChI Key |
YHCQIRCAASWFDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CN)N.Cl |
Origin of Product |
United States |
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